

# The Discovery and Synthesis of Fgfr-IN-8 (PRN1371): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling, driven by genetic alterations such as gene amplification, mutations, and fusions, is a known oncogenic driver in a variety of solid tumors.[2][3] This has led to the development of targeted therapies aimed at inhibiting FGFR activity. **Fgfr-IN-8**, also known as PRN1371, is a potent and selective irreversible covalent inhibitor of FGFR1-4.[4] This technical guide provides an indepth overview of the discovery, synthesis, and preclinical evaluation of this compound.

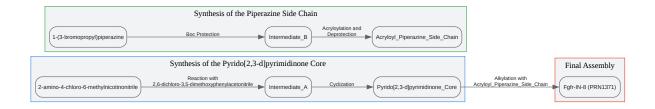
### Discovery of Fgfr-IN-8 (PRN1371)

The discovery of **Fgfr-IN-8** (PRN1371) was the result of a structure-based drug design program aimed at developing a highly selective and potent irreversible inhibitor of the FGFR family. The rationale behind pursuing an irreversible covalent inhibitor was to achieve sustained target inhibition, even after the drug has been cleared from systemic circulation, thereby maximizing therapeutic efficacy while minimizing off-target effects.[4] The design strategy focused on targeting a non-catalytic cysteine residue within the ATP-binding pocket of FGFRs.

### **Synthesis Pathway**



The synthesis of **Fgfr-IN-8** (PRN1371) is a multi-step process. A detailed schematic of the synthesis pathway is provided below.



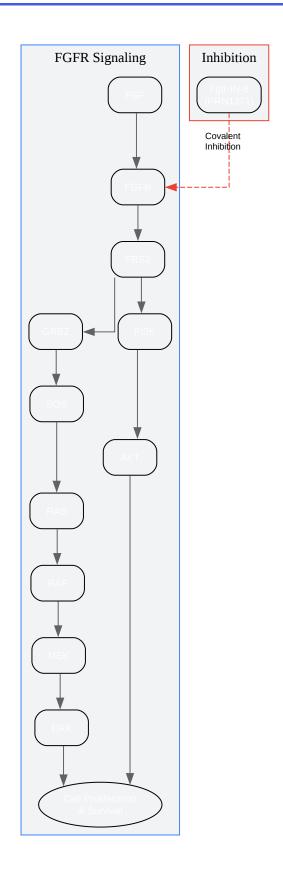
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Caption: Synthesis pathway of Fgfr-IN-8 (PRN1371).

### **Mechanism of Action**

**Fgfr-IN-8** (PRN1371) is an ATP-competitive inhibitor that forms a covalent bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain. This irreversible binding leads to sustained inhibition of FGFR signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.





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Caption: FGFR signaling pathway and inhibition by Fgfr-IN-8.



### **Quantitative Data**

The biological activity of **Fgfr-IN-8** (PRN1371) has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition

Target/Cell Line	Assay Type	IC50 (nM)	Reference
FGFR1	Kinase Assay	0.7 ± 0.1	[4]
FGFR2	Kinase Assay	1.3 ± 0.2	[4]
FGFR3	Kinase Assay	4.1 ± 0.7	[4]
FGFR4	Kinase Assay	19.3 ± 4.7	[4]
VEGFR2	Kinase Assay	705 ± 63	[4]
Ba/F3-FGFR1	Cell Proliferation	0.7 ± 0.02	[4]
Ba/F3-FGFR2	Cell Proliferation	0.7 ± 0.1	[4]
Ba/F3-FGFR3	Cell Proliferation	2.5 ± 0.5	[4]
Ba/F3-FGFR4	Cell Proliferation	49.8 ± 26.0	[4]
SNU-16 (Gastric Cancer)	Cell Proliferation	2.6 ± 2.2	[4]
NCI-H716 (Colorectal Cancer)	Cell Proliferation	2.0 ± 1.7	[4]
RT4 (Bladder Cancer)	Cell Proliferation	4.0 ± 1.7	[4]
RT112 (Bladder Cancer)	Cell Proliferation	4.1 ± 1.4	[4]

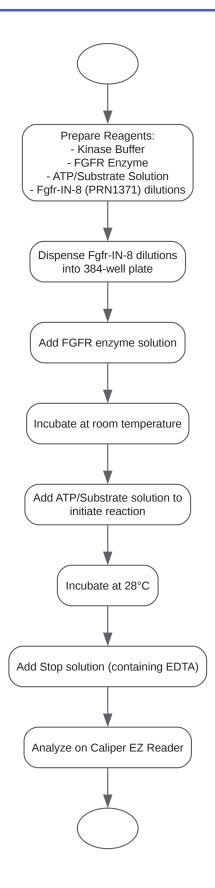
**Table 2: Preclinical Pharmacokinetic Parameters** 



Species	Dose and Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)
Rat	2 mg/kg IV	-	-	-	-
Rat	20 mg/kg PO	-	-	4348	3.8
Dog	2 mg/kg IV	-	-	-	-
Dog	10 mg/kg PO	-	-	-	-
Cynomolgus Monkey	1.23 mg/kg IV	-	-	-	-
Cynomolgus Monkey	10 mg/kg PO	-	-	-	-

# Experimental Protocols FGFR Kinase Inhibition Assay (Caliper-based)





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